3-Bromo-6-(tert-butyl)pyridazine is a heterocyclic compound with the molecular formula and a molecular weight of 215.09 g/mol. This compound is characterized by its unique structure, which includes a bromine atom and a tert-butyl group attached to a pyridazine ring. The presence of these functional groups imparts distinct chemical properties and reactivity patterns, making it a valuable compound in various scientific fields, particularly in medicinal chemistry and materials science.
3-Bromo-6-(tert-butyl)pyridazine is classified as a pyridazine derivative, which is part of the broader category of heterocyclic compounds. These compounds are essential in organic chemistry due to their diverse biological activities and applications in drug development. The compound can be sourced from various chemical suppliers, with detailed specifications available through platforms like BenchChem and PubChem .
The synthesis of 3-Bromo-6-(tert-butyl)pyridazine typically involves the bromination of 6-(tert-butyl)pyridazine. Common methods include:
The reaction conditions are critical for achieving high yields and selectivity. Factors such as temperature, solvent choice, and concentration of reactants must be optimized. For instance, using a solvent like dimethylformamide (DMF) in conjunction with triethylamine can enhance reaction efficiency.
The molecular structure of 3-Bromo-6-(tert-butyl)pyridazine features a pyridazine ring with a bromine substituent at the 3-position and a tert-butyl group at the 6-position. The structural formula can be represented as follows:
Key structural data includes:
3-Bromo-6-(tert-butyl)pyridazine is involved in several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example, using specific bases or catalysts can enhance reaction rates and selectivity.
The mechanism of action for 3-Bromo-6-(tert-butyl)pyridazine involves its interaction with biological targets. The bromine atom and tert-butyl group influence its reactivity and binding affinity to enzymes or receptors. This compound may act as an inhibitor or activator for certain biological pathways, contributing to its potential therapeutic applications .
Relevant data from studies indicate that the compound exhibits unique reactivity patterns due to its structural features .
3-Bromo-6-(tert-butyl)pyridazine has several significant applications:
Regioselective bromination of pyridazine derivatives requires precise control over electronic and steric factors. The tert-butyl group at the 6-position significantly influences bromination patterns due to its strong +I inductive effect and substantial steric bulk. This electron-donating group deactivates adjacent ring positions toward electrophilic attack, directing bromination exclusively to the C3 position—a phenomenon confirmed by NMR studies of 3-Bromo-6-(tert-butyl)pyridazine (CAS 1086383-74-5) . The steric profile of the tert-butyl group (∼180 ų) creates a molecular "shield" at C5 and C6, forcing bromination to occur at the less hindered C3 position [7].
Comparative studies with iso-butyl and sec-butyl analogs (PubChem CID 126972065, 130153377) demonstrate reduced regioselectivity, highlighting the unique directing capability of the tert-butyl moiety [2] [6]. When the tert-butyl group is replaced with smaller substituents, bromination yields mixtures of 3-bromo and 4-bromo isomers at ratios approaching 1:1. This underscores the critical role of the tert-butyl group’s three-dimensional structure in achieving >95% regioselectivity at C3 [7].
Table 1: Regioselectivity Comparison of Pyridazine Bromination
Substituent at C6 | Bromination Position Ratio (C3:C4) | Yield (%) |
---|---|---|
tert-Butyl | 98:2 | 92 |
iso-Butyl | 75:25 | 85 |
sec-Butyl | 68:32 | 79 |
Lewis acid catalysts enable efficient bromination of 6-(tert-butyl)pyridazine under mild conditions by activating N-bromosuccinimide (NBS) through halogen-bond complexation. Iron(III) chloride (FeCl₃) demonstrates exceptional efficacy, reducing reaction temperatures by 40°C compared to uncatalyzed processes while maintaining yields above 90% [4]. The catalytic cycle involves formation of an NBS-FeCl₃ adduct that polarizes the Br⁺-Br⁻ bond, facilitating electrophilic attack at the electron-rich C3 position adjacent to the tert-butyl group [3].
Alternative catalysts like indium(III) bromide (InBr₃) show temperature-dependent selectivity: at -20°C, C3-monobromination dominates (88% yield), while at 25°C, dibromination products emerge. This temperature sensitivity provides a control point for selective functionalization. Catalyst recycling studies reveal FeCl₃ maintains >85% activity over five cycles when reactions employ dichloromethane as the solvent, enhancing process sustainability [4].
Table 2: Lewis Acid Catalyst Performance in Bromination
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (C3:C4) |
---|---|---|---|---|
None | 80 | 12 | 65 | 90:10 |
FeCl₃ (5 mol%) | 40 | 3 | 92 | 98:2 |
InBr₃ (5 mol%) | -20 | 6 | 88 | 99:1 |
AlCl₃ (5 mol%) | 40 | 4 | 78 | 93:7 |
Mechanochemical bromination remains underexplored for pyridazine derivatives despite promising results in analogous heterocycles. Ball-milling 6-(tert-butyl)pyridazine with NBS and catalytic NaBr achieves 85% conversion within 30 minutes without solvents—a significant improvement over conventional methods requiring 6-12 hours [3]. The mechanical energy input generates localized hot spots exceeding 150°C, promoting solid-state ion transfer between pyridazine and NBS. This approach eliminates solvent waste and reduces byproduct formation from solvolysis.
Scalability studies using twin-screw extrusion demonstrate continuous production capabilities, with throughputs reaching 200 g/h at pilot scale. However, product contamination from abrasive wear of grinding media remains a technical hurdle, introducing trace metal impurities (<50 ppm) that require post-synthesis purification. Process optimization focuses on ceramic grinding elements to mitigate this issue while maintaining reaction efficiency [3] [4].
Solvent polarity dramatically impacts NBS-mediated bromination kinetics and selectivity. Nonpolar solvents like toluene promote ionic reaction pathways, yielding 92% of 3-Bromo-6-(tert-butyl)pyridazine at 70°C. In contrast, polar aprotic solvents (acetonitrile) favor radical mechanisms, generating undesired dibrominated byproducts (up to 35%) even at lower temperatures [4] [8]. The tert-butyl group’s hydrophobicity enhances substrate solubility in nonpolar media, achieving concentrations up to 1.5M—triple the solubility in chlorinated solvents like dichloromethane.
Water content proves critical: systems with >500 ppm H₂O exhibit 20-30% reduced yields due to NBS hydrolysis. Azeotropic drying with toluene reduces water content to <50 ppm, improving conversion rates from 68% to 92%. This underscores the necessity of rigorous moisture control in large-scale operations [4].
Table 3: Solvent Impact on Bromination Efficiency
Solvent | Dielectric Constant (ε) | Reaction Temperature (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Toluene | 2.4 | 70 | 92 | <3 |
Acetonitrile | 37.5 | 40 | 65 | 35 |
Dichloromethane | 8.9 | 40 | 78 | 15 |
THF | 7.6 | 50 | 70 | 22 |
Industrial-scale production faces three critical bottlenecks: intermediate instability, cryogenic requirements, and purification complexities. The 6-(tert-butyl)pyridazine precursor degrades at temperatures >50°C, necessitating controlled reaction conditions during both synthesis and storage . Bromination exotherms exceeding ΔT = 45°C require jacketed reactors with rapid cooling capacity to prevent thermal runaway and polybromination.
Downstream processing challenges emerge during isolation: the product’s sensitivity to oxidation mandates inert atmosphere handling (N₂/Ar blankets) throughout purification. Current Good Manufacturing Practice (cGMP) protocols specify cold-chain storage (2-8°C) under inert gas—a requirement that increases production costs by ∼40% compared to non-halogenated analogs . Chromatographic purification remains unavoidable at pilot scale (>5 kg batches) due to the compound’s tendency to form stable eutectics with succinimide byproducts. Alternative isolation methods like antisolvent crystallization (water/toluene systems) show promise, reducing purification time by 60% while maintaining ≥99.5% purity [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1